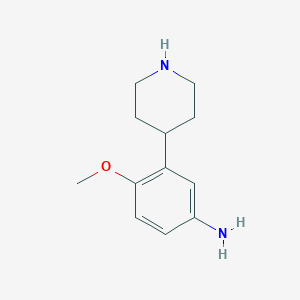
4-Methoxy-3-(piperidin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(piperidin-4-yl)aniline is a compound that features a methoxy group attached to an aniline ring, which is further substituted with a piperidine ring. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(piperidin-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and piperidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper acetate can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(piperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a quinone derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product is a substituted aniline derivative.
Scientific Research Applications
4-Methoxy-3-(piperidin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(piperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors in the body, influencing various biochemical pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(piperidin-1-yl)aniline
- 3-Methoxy-4-(piperidin-4-yl)aniline
- 4-Methoxy-3-(piperidin-3-yl)aniline
Uniqueness
4-Methoxy-3-(piperidin-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
648901-49-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-3-piperidin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 |
InChI Key |
BOOUMSZBAUJBHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)

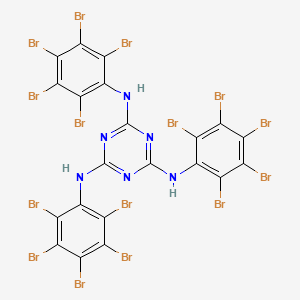

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)

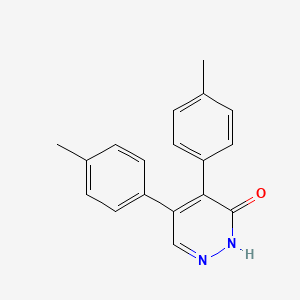
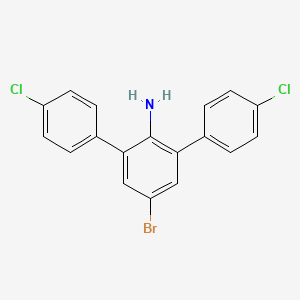
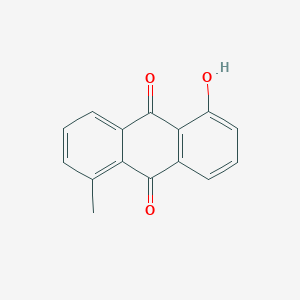
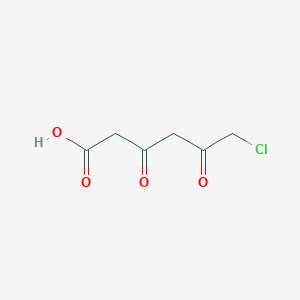
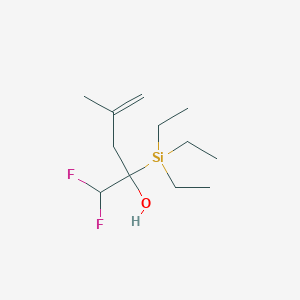
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
